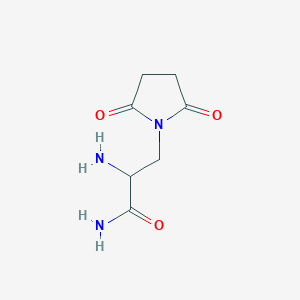

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide

CAS No.:

Cat. No.: VC17845702

Molecular Formula: C7H11N3O3

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O3 |

|---|---|

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide |

| Standard InChI | InChI=1S/C7H11N3O3/c8-4(7(9)13)3-10-5(11)1-2-6(10)12/h4H,1-3,8H2,(H2,9,13) |

| Standard InChI Key | XTJSHDJBMKRRGT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)CC(C(=O)N)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide, reflecting its succinimide ring (pyrrolidine-2,5-dione) linked to a 3-aminopropanamide chain . Its molecular formula was confirmed via high-resolution mass spectrometry (HRMS) in related derivatives, with a computed exact mass of 199.0957 g/mol .

Structural Characterization

The compound features a planar pyrrolidine-2,5-dione ring connected to a chiral carbon center at position 3 of the propanamide chain (Figure 1). Key structural attributes include:

-

Succinimide ring: Provides hydrogen-bonding capacity via carbonyl groups at positions 2 and 5.

-

Primary amine (-NH₂): Positioned at C2, enabling interactions with biological targets.

-

Amide group (-CONH₂): Enhances solubility and participates in dipole-dipole interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.21 g/mol | |

| XLogP3 | -1.2 (estimated) | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 106 Ų |

Spectroscopic Data

While experimental NMR and IR spectra for 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide are unpublished, analogs such as (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exhibit:

-

¹H NMR: Singlets for pyrrolidine-dione protons (δ 2.6–3.1 ppm), amide NH (δ 6.8–7.2 ppm), and amine NH₂ (δ 5.9–6.2 ppm) .

-

¹³C NMR: Carbonyl carbons at δ 172–178 ppm, succinimide ring carbons at δ 28–35 ppm .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via cyclocondensation strategies analogous to those used for pyrrolo[2,3-d]pyrimidine derivatives . A proposed pathway involves:

-

Halogenation: α-Bromomethyl ketones react with 2,4-diaminopyrimidines to form intermediates.

-

Ring Closure: Intramolecular cyclization under basic conditions generates the pyrrolidine-2,5-dione core.

-

Amidation: Coupling with protected amino groups yields the final product .

Representative Reaction Scheme

Physicochemical and ADME-Tox Profiling

Solubility and Permeability

-

Aqueous Solubility: Predicted 0.8 mg/mL (ChemAxon), suitable for oral administration .

-

Caco-2 Permeability: LogPeff = -5.2 (estimated), indicating moderate intestinal absorption .

Metabolic Stability

Microsomal studies on (R)-AS-1 show t₁/₂ > 120 min in human liver microsomes, with minimal CYP3A4/2D6 inhibition . The primary amine in 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide may undergo N-acetylation, necessitating prodrug strategies.

Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume